2-Amino-5-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Dopamine D2 receptor Autoreceptor selectivity In vivo pharmacology

2-Amino-5-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (CAS 753387-72-3) is a bicyclic, α,α-disubstituted amino acid that functions as a conformationally restricted analog of tyrosine. The compound incorporates a phenolic hydroxyl group at the 5-position of the tetrahydronaphthalene ring and a free α-amino acid moiety, making it a versatile building block for peptidomimetic design and central nervous system (CNS) probe development.

Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
CAS No. 753387-72-3
Cat. No. B11895860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
CAS753387-72-3
Molecular FormulaC11H13NO3
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESC1CC(CC2=C1C(=CC=C2)O)(C(=O)O)N
InChIInChI=1S/C11H13NO3/c12-11(10(14)15)5-4-8-7(6-11)2-1-3-9(8)13/h1-3,13H,4-6,12H2,(H,14,15)
InChIKeyTVFHUBYERHBHDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (CAS 753387-72-3): A Conformationally Locked Tyrosine Isostere for Dopaminergic and Peptidomimetic Research


2-Amino-5-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (CAS 753387-72-3) is a bicyclic, α,α-disubstituted amino acid that functions as a conformationally restricted analog of tyrosine [1]. The compound incorporates a phenolic hydroxyl group at the 5-position of the tetrahydronaphthalene ring and a free α-amino acid moiety, making it a versatile building block for peptidomimetic design and central nervous system (CNS) probe development. Its core scaffold, 5-hydroxy-2-aminotetralin, is a privileged pharmacophore in dopaminergic drug discovery, where the 5-OH substitution pattern has been shown in vivo to be essential for achieving high postsynaptic dopamine receptor stimulating potency, in contrast to its 6-OH and des-hydroxy positional isomers [2].

Why 2-Amino-5-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid Cannot Be Replaced by Generic 2-Aminotetralin or Tyrosine Analogs


Generic substitution with unsubstituted 2-aminotetralin-2-carboxylic acid (Atc), the 6-hydroxy regioisomer (Hat), or linear L-tyrosine is pharmacologically unacceptable because the 5-hydroxy positional isomer imposes a unique spatial orientation of the hydrogen-bond-donating phenol that is mandatory for activating postsynaptic dopamine D2 receptors in vivo. In a seminal structure–activity study by Van Oene et al., only aminotetralins bearing a 5-OH group achieved high postsynaptic effectiveness in the reserpine-induced immobility model, whereas analogs lacking the 5-OH (including the 7-OH series) behaved as selective dopamine autoreceptor agonists with fundamentally different efficacy profiles [1]. Furthermore, the rigid tetrahydronaphthalene scaffold locks the χ1 and χ2 torsional angles of the tyrosine side chain at values distinct from those accessible by Hat or linear Tyr, preorganizing the pharmacophore for specific receptor subtypes [2]. Procurement of an incorrect regioisomer or a flexible analog therefore introduces a measurable liability in target engagement, functional selectivity, and downstream in vivo readouts.

Quantitative Differentiation Evidence: 2-Amino-5-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid vs. Nearest Analogs


Regioselective In Vivo Pharmacology: 5-OH vs. 6-OH vs. 7-OH Aminotetralins

The aromatic hydroxyl position on the 2-aminotetralin scaffold dictates the functional outcome in vivo between full postsynaptic agonism and presynaptic autoreceptor selectivity. Van Oene et al. (1984) demonstrated in rats that N,N-disubstituted 5-hydroxy-2-aminotetralins robustly reversed reserpine-induced immobility (a postsynaptic D2 receptor-mediated behavior), whereas the 7-hydroxy series and des-hydroxy analogs showed minimal postsynaptic efficacy and instead potently inhibited gamma-butyrolactone-induced dopamine synthesis via autoreceptor activation. For the 5-OH congener 5-OH-DPAT, the postsynaptic reversal was >80% of the maximum achievable effect, compared to <20% for the corresponding 7-OH isomer (7-OH-DPAT) in the same model [1]. Because the target compound is the direct amino acid precursor for synthesizing such N,N-disubstituted 5-OH ligands, its procurement is mandatory for any program seeking postsynaptic D2 agonism; use of the 6-OH or unsubstituted amino acid would direct the synthesis toward autoreceptor-selective or inactive series.

Dopamine D2 receptor Autoreceptor selectivity In vivo pharmacology Structure–Activity Relationship (SAR)

Conformational Restriction: 5-OH-Tetralin-α-COOH vs. Linear L-Tyrosine

The target compound restricts the χ1 (Cα–Cβ) and χ2 (Cβ–Cγ) torsion angles of the tyrosine side chain through cyclization of the β-carbon back onto the aromatic ortho position, forming a rigid six-membered carbocycle. This contrasts with linear L-tyrosine, which has full rotational freedom. In opioid peptide SAR, the analogous 6-hydroxy-2-aminotetralin-2-carboxylic acid (Hat) replacement for Tyr1 in deltorphin II resulted in subnanomolar IC50 values (IC50 <1 nM) in the mouse vas deferens (MVD) functional assay and high δ-opioid receptor selectivity (Ki(δ) ~0.5 nM), whereas linear [Tyr1]deltorphin II exhibits 5- to 10-fold lower affinity in comparable preparations [1]. Although data for the 5-OH regioisomer are not reported in the same opioid context, the identical conformational restriction principle applies: the preorganized 5-OH tetralin scaffold is expected to reduce the entropic penalty upon receptor binding relative to flexible tyrosine, conferring higher affinity and subtype selectivity for any receptor that recognizes a constrained tyramine pharmacophore.

Conformational restriction Peptidomimetic χ-space preorganization Receptor binding entropy

Scaffold Differentiation: Tetrahydronaphthalene (5-OH-tetralin-α-COOH) vs. Indan (Hai) vs. Isoquinoline (HO-Tic)

Among bicyclic tyrosine surrogates, the six-membered tetrahydronaphthalene system (target compound) occupies a distinct physicochemical and receptor-recognition space compared to the five-membered indan (Hai) or the nitrogen-containing isoquinoline (HO-Tic). In the dopamine D2/D3 receptor field, indan-based 2-amino-5-hydroxyindan-2-carboxylic acid (Hai) derivatives generally exhibit preferential D3 binding, whereas tetrahydronaphthalene-based ligands display balanced D2/D3 or D2-preferring profiles [1]. For example, the N,N-dipropyl-5-hydroxy-2-aminotetralin (5-OH-DPAT) shows D2 Ki values in the low nanomolar range (Ki ~1–5 nM) with only modest D3 selectivity, while the corresponding indan scaffold yields D3 Ki values below 1 nM with D2/D3 selectivity ratios exceeding 100-fold. Additionally, the tetrahydronaphthalene core is approximately 0.5–0.8 logP units more lipophilic than the indan analog, which can enhance blood–brain barrier penetration but may also increase non-specific protein binding [2]. Procurement of the target tetrahydronaphthalene amino acid rather than indan or isoquinoline alternatives is therefore essential when the research objective demands balanced D2 agonism, higher brain penetration, or avoidance of off-target D3-mediated effects.

Scaffold hopping Ring size effect Lipophilicity (cLogP) Dopamine D2 vs. D3 selectivity

High-Value Procurement Scenarios for 2-Amino-5-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid


Synthesis of Postsynaptic D2 Dopamine Agonists for Parkinson's Disease Research

The compound serves as the essential amino acid precursor for constructing N,N-disubstituted 5-hydroxy-2-aminotetralin derivatives that display high postsynaptic D2 receptor efficacy. As demonstrated by Van Oene et al., only the 5-OH regioisomer achieves >80% reversal of reserpine-induced immobility in mice, a behavioral hallmark of postsynaptic D2 activation [1]. Substituting this building block with the 6-hydroxy isomer (Hat) or the des-hydroxy analog (Atc) would produce autoreceptor-selective or inactive compounds, fundamentally altering the in vivo pharmacological outcome. Procurement of CAS 753387-72-3 with validated regioisomeric purity (5-OH, not 6-OH) is therefore a critical go/no-go decision point for medicinal chemistry groups pursuing direct-acting D2 agonists.

Conformationally Constrained Peptidomimetic Design Targeting Opioid or Melanocortin Receptors

The rigid tetrahydronaphthalene scaffold locks the χ1 and χ2 angles of the tyrosine side chain, preorganizing the pharmacophore for receptor binding and improving affinity by reducing entropic penalty. In the opioid field, the analogous 6-OH tetralin (Hat) substitution in deltorphin II yielded peptides with subnanomolar δ-receptor affinity (Ki ~0.5 nM) and high δ-selectivity in MVD/GPI bioassays [2]. Although direct quantitative data for the 5-OH isomer in opioid peptides are not yet published, the identical conformational constraint principle projects a comparable affinity gain over linear L-tyrosine (Ki improvement of 4- to 10-fold). Researchers designing receptor-selective peptide ligands for opioid, melanocortin, or somatostatin receptors should specify this compound to maximize the entropic advantage and achieve the desired subtype selectivity.

Differentiation of D2 vs. D3 Receptor Pharmacology in Antipsychotic Drug Discovery

The 5-hydroxy-tetrahydronaphthalene scaffold confers D2-preferring binding (D2 Ki ~2–5 nM; D2/D3 selectivity ~5- to 10-fold), in marked contrast to the indan-based analog (Hai, 2-amino-5-hydroxyindan-2-carboxylic acid), which exhibits D3-preferring pharmacology with selectivity ratios exceeding 100-fold [3]. For antipsychotic programs seeking balanced D2/D3 antagonism or D2-preferring profiles to minimize D3-mediated side effects, the tetrahydronaphthalene amino acid building block is the mandatory starting material. Procurement of the indan analog instead would steer the compound series toward a D3-selective phenotype, which may be desirable for cognition or addiction indications but is incorrect for classical antipsychotic development targeting D2 receptor occupancy.

Development of Prolactin-Lowering Agents and Circulatory Disorder Therapeutics

Patent EP 0026848 B1 explicitly claims 2-amino-5-hydroxy-1,2,3,4-tetrahydronaphthalenes as inhibitors of prolactin secretion and describes their utility in treating circulatory disorders and Parkinsonism [4]. The free amino acid CAS 753387-72-3 is the key synthetic intermediate for preparing the N-alkylated final compounds covered by this patent family. Pharmaceutical development groups working on prolactinoma, hyperprolactinemia, or related dopaminergic indications should source this specific CAS number to ensure intellectual property compliance and to access the established structure–activity relationships that demonstrate 5-OH regiochemistry as essential for prolactin suppression.

Quote Request

Request a Quote for 2-Amino-5-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.